N-(2-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine
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Overview
Description
N-(2-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a purine ring system substituted with a 2-chloro-4-fluorophenyl group and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-fluoroaniline and 9-ethyl-9H-purine-6-amine.
Coupling Reaction: The key step involves the coupling of 2-chloro-4-fluoroaniline with 9-ethyl-9H-purine-6-amine under specific reaction conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-throughput purification methods, such as preparative high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The purine ring system can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the chloro position can yield various substituted derivatives, while oxidation of the purine ring can lead to the formation of purine N-oxides.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Research: It is used as a tool compound to study cellular signaling pathways and molecular interactions.
Pharmacology: The compound is investigated for its effects on various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor signaling pathways by acting as an agonist or antagonist, depending on the specific receptor involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-fluorophenyl)-9-methyl-9H-purin-6-amine
- N-(2-chloro-4-fluorophenyl)-9-propyl-9H-purin-6-amine
- N-(2-chloro-4-fluorophenyl)-9-isopropyl-9H-purin-6-amine
Uniqueness
N-(2-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 9-position of the purine ring enhances its lipophilicity and may influence its interaction with biological targets compared to its methyl or propyl analogs.
Properties
Molecular Formula |
C13H11ClFN5 |
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Molecular Weight |
291.71 g/mol |
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C13H11ClFN5/c1-2-20-7-18-11-12(16-6-17-13(11)20)19-10-4-3-8(15)5-9(10)14/h3-7H,2H2,1H3,(H,16,17,19) |
InChI Key |
XFKVSDAPCCQAIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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